2-(2,4-dichlorophenoxy)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one 2-(2,4-dichlorophenoxy)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2549019-65-8
VCID: VC11829878
InChI: InChI=1S/C16H17Cl2N3O2/c1-11-5-19-21(6-11)9-12-7-20(8-12)16(22)10-23-15-3-2-13(17)4-14(15)18/h2-6,12H,7-10H2,1H3
SMILES: CC1=CN(N=C1)CC2CN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C16H17Cl2N3O2
Molecular Weight: 354.2 g/mol

2-(2,4-dichlorophenoxy)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one

CAS No.: 2549019-65-8

Cat. No.: VC11829878

Molecular Formula: C16H17Cl2N3O2

Molecular Weight: 354.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenoxy)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one - 2549019-65-8

Specification

CAS No. 2549019-65-8
Molecular Formula C16H17Cl2N3O2
Molecular Weight 354.2 g/mol
IUPAC Name 2-(2,4-dichlorophenoxy)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone
Standard InChI InChI=1S/C16H17Cl2N3O2/c1-11-5-19-21(6-11)9-12-7-20(8-12)16(22)10-23-15-3-2-13(17)4-14(15)18/h2-6,12H,7-10H2,1H3
Standard InChI Key ONPCBTXDEKMYBT-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl

Introduction

This section would introduce the compound, including its chemical name, molecular formula, and potential applications or relevance in fields such as pharmaceuticals, agriculture, or material science.

Synthesis

This section would detail synthetic pathways for the compound:

  • Starting materials and reagents.

  • Reaction conditions (temperature, catalysts, solvents).

  • Purification techniques (e.g., recrystallization, chromatography).

  • Yield and efficiency of the synthesis.

Analytical Characterization

Methods used to confirm the structure:

  • NMR Spectroscopy: Proton and carbon spectra to identify functional groups.

  • Mass Spectrometry: Molecular ion peak for molecular weight confirmation.

  • Infrared (IR) Spectroscopy: Functional group identification (e.g., C=O stretching).

  • X-Ray Crystallography: For detailed structural elucidation if applicable.

Applications

Potential uses of the compound:

  • Pharmaceuticals: If it shows bioactivity (e.g., antimicrobial, anti-inflammatory).

  • Agriculture: Potential as a pesticide or herbicide due to the dichlorophenoxy group.

  • Material Science: Role in polymer synthesis or as an intermediate.

Toxicity and Environmental Impact

Discuss any known or predicted toxicological effects:

  • Acute and chronic toxicity studies.

  • Biodegradability and environmental persistence.

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